(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide
Description
This acrylamide derivative features a benzo[d][1,3]dioxol-5-yl (piperonyl) group conjugated to an α,β-unsaturated acrylamide scaffold. Such structural attributes are common in bioactive molecules targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c20-9-10-24-18(7-1-2-8-18)12-19-17(21)6-4-14-3-5-15-16(11-14)23-13-22-15/h3-6,11,20H,1-2,7-10,12-13H2,(H,19,21)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEMLMBNZQEFHE-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₇N₁O₃
- Molecular Weight : 259.30 g/mol
- CAS Number : 82857-82-7
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, combined with an acrylamide functional group that can participate in various chemical reactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d][1,3]dioxole ring through the reaction of catechol derivatives with appropriate aldehydes.
- Introduction of the cyclopentyl and hydroxyethoxy groups via nucleophilic substitution reactions.
- Final coupling to form the acrylamide linkage , often using coupling agents or catalysts to enhance yield.
Anticancer Properties
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance:
- Cytotoxicity against Cancer Cell Lines : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). In one study, certain derivatives exhibited up to 95% inhibition on MCF-7 cells compared to standard chemotherapeutics like cisplatin .
The proposed mechanism of action for this compound involves:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by generating reactive oxygen species (ROS), leading to cellular stress and subsequent cell death.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Study 1: Cytotoxic Evaluation
In a focused study on related benzo[d][1,3]dioxole derivatives:
- Objective : To evaluate the cytotoxic potential against human cancer cell lines.
- Findings : Several derivatives demonstrated potent growth inhibition, with specific emphasis on their ability to induce oxidative stress in tumor cells .
Study 2: Mechanistic Insights
Another research effort investigated the mechanism behind the anticancer activity:
- Methods : Utilized flow cytometry and Western blotting to assess apoptosis markers.
- Results : The study confirmed that treatment with similar compounds led to an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins .
Data Table: Biological Activity Summary
| Property | Result/Observation |
|---|---|
| Anticancer Activity | Up to 95% inhibition on MCF-7 |
| Mechanism | Induction of apoptosis |
| Target Enzymes | Topoisomerases, kinases |
| Reactive Species Generated | Increased ROS levels |
Comparison with Similar Compounds
Comparison with Structurally Similar Acrylamide Derivatives
Structure-Activity Relationship (SAR) Insights
- Benzo[d][1,3]dioxol-5-yl Group : This moiety enhances π-π stacking and hydrophobic interactions with target proteins, as seen in compounds with anticancer and anti-obesity effects .
- N-Substituent Modifications: Hydrophilic Groups (e.g., 2-hydroxyethoxy): Improve solubility and reduce toxicity. The target compound’s hydroxyethoxy chain may enhance blood-brain barrier penetration or metabolic stability . Aromatic/Aliphatic Chains (e.g., phenethyl, trimethoxyphenyl): Influence binding affinity. Heterocyclic Substituents (e.g., indole, benzothiazole): Modify selectivity. The indole group in Compound 5a enhances EP2 receptor binding, while benzothiazole derivatives may target DNA or enzymes .
Pharmacological and Toxicological Profiles
- Anticancer Activity : Compound 13 (IC₅₀ ~5 µM against MCF-7 cells) and Compound 12 (moderate cytotoxicity) highlight the role of methoxy and phenethyl groups in enhancing activity .
- Anti-Obesity Effects : The phenethyl analog (N-(4-hydroxyphenethyl)) suppresses adipocyte differentiation and lipid metabolism markers (PPAR-γ, FAS) without hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
